molecular formula C5H14NO2P B6161649 ethyl (2-aminoethyl)(methyl)phosphinate CAS No. 146498-48-8

ethyl (2-aminoethyl)(methyl)phosphinate

Cat. No.: B6161649
CAS No.: 146498-48-8
M. Wt: 151.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-aminoethyl)(methyl)phosphinate is an organophosphorus compound with the molecular formula C(5)H({14})NO(_2)P This compound is characterized by the presence of an ethyl group, an aminoethyl group, and a methylphosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-aminoethyl)(methyl)phosphinate typically involves the reaction of ethyl phosphinate with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods: While the compound is mainly synthesized for research purposes, industrial production methods would likely involve large-scale batch reactions using similar reagents and catalysts. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-aminoethyl)(methyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into phosphine or other reduced forms.

    Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Ethyl (2-aminoethyl)(methyl)phosphinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.

    Medicine: Research into its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: It may be used in the development of new materials, such as flame retardants or plasticizers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl (2-aminoethyl)(methyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the phosphinate moiety can participate in covalent bonding.

Comparison with Similar Compounds

    Ethylphosphonic acid: Similar in structure but lacks the aminoethyl group.

    Methylphosphonic acid: Contains a methyl group but lacks the ethyl and aminoethyl groups.

    2-Aminoethylphosphonic acid: Contains the aminoethyl group but lacks the ethyl and methyl groups.

Uniqueness: Ethyl (2-aminoethyl)(methyl)phosphinate is unique due to the combination of its ethyl, aminoethyl, and methylphosphinate groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

146498-48-8

Molecular Formula

C5H14NO2P

Molecular Weight

151.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.